![molecular formula C24H22F3N3O5S B11217071 7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11217071.png)
7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound 7-(3-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-3-oxopropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinazolinone core, a piperidine ring, and a trifluoromethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the quinazolinone core. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The trifluoromethyl group is typically added using a trifluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine ring and trifluoromethyl group may enhance its binding affinity to certain receptors or enzymes, modulating their activity. The quinazolinone core could also play a role in its biological activity by stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-(trifluoromethyl)coumarin: Shares the trifluoromethyl group and hydroxyl functionality.
4,4,4-trifluoro-1-phenylbutane-1,3-dione: Contains a trifluoromethyl group and a carbonyl functionality.
Indole derivatives: Have diverse biological activities and structural similarities .
Uniqueness
What sets this compound apart is its combination of a quinazolinone core, a piperidine ring, and a trifluoromethyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Biological Activity
The compound 7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, also known as K284-5319, is a complex heterocyclic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of K284-5319 is C24H22F3N3O5S. The compound features a quinazoline core, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory activities. The presence of trifluoromethyl and piperidine groups may enhance its pharmacological profile.
Biological Activity Overview
Research into the biological activity of K284-5319 has highlighted several key areas:
- Antidiabetic Activity : Preliminary studies indicate that K284-5319 may exhibit significant antidiabetic properties. In vitro assays have shown that it can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. This suggests potential utility in managing diabetes through the modulation of glucose absorption.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where K284-5319 showed promising inhibition rates.
- Inhibition of Protein Tyrosine Phosphatase (PTP1B) : K284-5319 has been evaluated for its ability to inhibit PTP1B, an enzyme implicated in insulin signaling pathways. Inhibition of this enzyme can enhance insulin sensitivity, making it a target for diabetes treatment.
Table 1: Biological Activity Summary of K284-5319
Detailed Mechanistic Insights
The mechanisms underlying the biological activities of K284-5319 are multifaceted:
- Enzyme Interaction : Molecular docking studies have provided insights into how K284-5319 interacts with target enzymes like α-glucosidase and PTP1B. These studies suggest that specific functional groups within the compound facilitate binding and inhibition.
- Oxidative Stress Mitigation : The antioxidant activity is believed to stem from the ability of K284-5319 to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.
Properties
Molecular Formula |
C24H22F3N3O5S |
---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
7-[3-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H22F3N3O5S/c25-24(26,27)15-3-1-2-14(10-15)23(33)5-8-29(9-6-23)20(31)4-7-30-21(32)16-11-18-19(35-13-34-18)12-17(16)28-22(30)36/h1-3,10-12,33H,4-9,13H2,(H,28,36) |
InChI Key |
CGWUUHPZRYPGKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
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